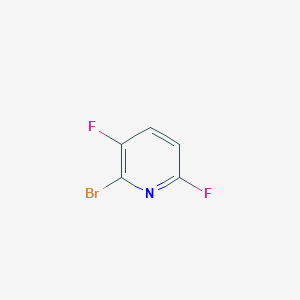

2-Bromo-3,6-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,6-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNOETYVINFCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3,6-difluoropyridine: A Strategic Building Block for Advanced Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective.[1] Fluorinated heterocycles, in this context, have emerged as privileged structures, imparting unique physicochemical and pharmacological properties.[1][2] Among these, 2-Bromo-3,6-difluoropyridine (CAS Number: 1382786-22-2) has solidified its position as a versatile and highly valuable building block. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a compound whose utility is directly linked to its distinct electronic and steric characteristics.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 1382786-22-2[3][4][5][6] |

| Molecular Formula | C₅H₂BrF₂N[3][4][5] |

| Molecular Weight | 193.98 g/mol [3][4][5][6] |

| Appearance | Liquid or dark colored oil[3][4][7] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted)[3][4] |

| Density | 1.808 ± 0.06 g/cm³ (Predicted)[4] |

| Purity | Typically ≥97%[3][5][6] |

The presence of two electron-withdrawing fluorine atoms significantly influences the electron density of the pyridine ring, rendering the carbon atoms more electrophilic and impacting the reactivity of the C-Br bond. This electronic modulation is a key driver of its utility in cross-coupling reactions.

Synthesis and Manufacturing

The accessibility of this compound is a critical factor for its widespread use. While several synthetic routes may exist, a common laboratory-scale and potential industrial approach involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction.[8][9]

Illustrative Synthetic Workflow

A plausible and commonly employed synthetic strategy begins with 3,6-difluoropyridin-2-amine. This precursor undergoes diazotization under acidic conditions to form a diazonium salt, which is then subjected to a brominating agent, such as cuprous bromide, to yield the target compound.[9][10]

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a cooled (0-5 °C) solution of hydrobromic acid (48% aq.), add 3,6-difluoropyridin-2-amine portion-wise while maintaining the internal temperature below 5 °C.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture. The rate of addition is crucial to control the exotherm and prevent the formation of side products. The reaction is stirred at this temperature for 1 hour post-addition.[9]

-

Sandmeyer Reaction: In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared. The previously formed diazonium salt solution is then added slowly to this mixture.

-

Work-up and Isolation: The reaction is allowed to warm to room temperature and then heated to facilitate the complete conversion. After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond. The electron-deficient nature of the difluoropyridine ring makes this position highly susceptible to a range of transformative chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most significant application of this compound. It serves as an excellent coupling partner in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[11][12][13][14]

Causality of Reactivity: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect polarizes the C-Br bond, making the carbon atom more electrophilic and facilitating the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[11][15] This enhanced reactivity often allows for coupling under milder conditions and with a broader range of substrates compared to less activated aryl bromides.

Caption: Common cross-coupling reactions utilizing this compound.

Nucleophilic Aromatic Substitution (SNA)

While the C-Br bond is the primary site for cross-coupling, the fluorine atoms can also be displaced via nucleophilic aromatic substitution (SNA). The position of the fluorine atoms relative to the ring nitrogen and the bromo group influences their relative reactivity. This allows for sequential and site-selective functionalization, adding another dimension to its synthetic utility.[16]

Applications in Drug Discovery and Materials Science

The 3,6-difluoropyridine moiety is increasingly recognized as a valuable pharmacophore. Its incorporation can modulate key drug properties such as metabolic stability, membrane permeability, and binding affinity.[15][17]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern offered by this building block can be used to fine-tune interactions within the ATP-binding pocket of target kinases.

-

Agrochemicals: The introduction of fluorine is a well-established strategy in the design of modern pesticides and herbicides to enhance their efficacy and bioavailability.[15]

-

Organic Electronics: Fluorinated aromatic systems are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic properties can be tailored to optimize device performance.[1]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6] The compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, driven by the electronic influence of the two fluorine atoms, provides a reliable and versatile platform for the construction of complex molecular architectures. From drug discovery to materials science, its potential applications are vast and continue to expand, making it an indispensable component of the contemporary synthetic chemist's toolbox.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1382786-22-2 [sigmaaldrich.com]

- 4. This compound CAS#: 1382786-22-2 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound 97% | CAS: 1382786-22-2 | AChemBlock [achemblock.com]

- 7. This compound | 1382786-22-2 [chemicalbook.com]

- 8. US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents [patents.google.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-3,6-difluoropyridine physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of two fluorine atoms and a bromine atom on the pyridine scaffold, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, handling procedures, and synthetic applications, offering a critical resource for professionals engaged in research and development. The strategic placement of its functional groups allows for selective and sequential chemical transformations, a feature highly sought after in the design of novel pharmaceuticals and functional materials.[1][2]

Molecular and Physicochemical Properties

This compound (CAS No. 1382786-22-2) is a compound whose utility is fundamentally derived from its molecular structure.[3] The pyridine ring, an electron-deficient aromatic system, is further deactivated by the inductive effect of the two highly electronegative fluorine atoms. The bromine atom at the 2-position serves as a versatile handle for a variety of chemical reactions, most notably metal-catalyzed cross-coupling reactions.

The compound typically presents as a colorless to light yellow or dark-colored liquid or oil.[4] Its key physicochemical properties are summarized in the table below. It is important to note that several of these values are computationally predicted and should be used as a guideline pending experimental verification.

| Property | Value | Source |

| CAS Number | 1382786-22-2 | [3] |

| Molecular Formula | C₅H₂BrF₂N | [3][5] |

| Molecular Weight | 193.98 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid/oil | [4] |

| Purity | ≥95% - 97% (Typical Commercial Grade) | [3][5] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -7.29 ± 0.10 (Predicted) | [4] |

| SMILES | FC1=NC(Br)=C(F)C=C1 | [5] |

Spectroscopic Characterization (Anticipated)

While specific, publicly available spectra for this compound are not readily found, its structure allows for the prediction of characteristic spectroscopic signatures. Researchers synthesizing or using this compound can expect the following:

-

¹H NMR: The spectrum will be defined by the two protons on the pyridine ring. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative nitrogen and fluorine atoms. Complex splitting patterns (doublets of doublets, etc.) are expected due to spin-spin coupling between the protons and with the fluorine atoms.

-

¹³C NMR: Five distinct signals are expected, corresponding to each carbon atom in the pyridine ring. The carbons bonded to fluorine (C3 and C6) will appear as doublets due to one-bond C-F coupling, which is typically large. The carbon bonded to bromine (C2) will also have a characteristic chemical shift.

-

¹⁹F NMR: Two distinct signals are anticipated, one for each fluorine atom, unless accidental chemical shift equivalence occurs. These signals will likely show coupling to each other and to the nearby ring protons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with roughly equal intensity, which is the signature of a compound containing one bromine atom.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Hazard Identification

Based on available safety data sheets for this compound and structurally similar chemicals, the primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

-

Respiratory Irritation: May cause respiratory irritation.[5][6][7][8]

Recommended Handling Procedures

A rigorous safety protocol should be implemented when working with this reagent.

Caption: Recommended safety, handling, and storage workflow.

Experimental Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield for comprehensive protection.[5][7]

-

Dispensing: When transferring the liquid, use a syringe or pipette to avoid splashes. Avoid generating aerosols.

-

Spill Management: In case of a spill, absorb the material with an inert chemical absorbent. Clean the area thoroughly, and dispose of the waste in a sealed, labeled container according to institutional guidelines.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage

To maintain its chemical integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[4] This prevents degradation from moisture and atmospheric contaminants.

Applications in Organic Synthesis

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the highly stable C-F bonds. This allows for the selective introduction of carbon or heteroatom nucleophiles at the 2-position, while leaving the fluorine atoms intact for potential downstream nucleophilic aromatic substitution (SₙAr) reactions.

Caption: Sequential cross-coupling and SₙAr reaction pathway.

This orthogonal reactivity is a powerful tool for building molecular complexity efficiently. For instance, a Suzuki coupling can be performed first to install a desired aryl or heteroaryl group at the C2 position. Subsequently, one of the fluorine atoms (typically at the 6-position due to activation by the nitrogen atom) can be displaced by a nucleophile in an SₙAr reaction, leading to highly functionalized, trisubstituted pyridine derivatives.[1] This stepwise approach is fundamental in constructing scaffolds for drug candidates and other high-value compounds.[1][3]

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physical and chemical properties that make it highly valuable for advanced organic synthesis. Its key attributes—a reactive bromine site for cross-coupling and stable fluorine atoms for potential SₙAr reactions—provide a reliable platform for the construction of complex, fluorinated pyridine derivatives. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 1382786-22-2 [chemicalbook.com]

- 5. This compound 97% | CAS: 1382786-22-2 | AChemBlock [achemblock.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-3,6-difluoropyridine molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-3,6-difluoropyridine: Properties, Reactivity, and Applications

Executive Summary

This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its strategic substitution pattern—a bromine atom amenable to cross-coupling and two activating fluorine atoms—provides a scaffold with orthogonal reactivity, making it particularly sought after in the fields of drug discovery and agrochemical development. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making fluorinated heterocycles like this one critical components in the design of next-generation therapeutics and crop protection agents.[1] This guide provides an in-depth analysis of the physicochemical properties, unique reactivity, and key applications of this compound, complete with field-proven experimental protocols for its use.

Physicochemical and Structural Data

The foundational properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₂N | [2][3][4] |

| Molecular Weight | 193.98 g/mol | [2][5][6] |

| CAS Number | 1382786-22-2 | [2][3][4][7] |

| IUPAC Name | This compound | [3] |

| Typical Purity | ≥95% - 97% | [2][3] |

| Appearance | Dark colored oil | [4] |

| SMILES | FC1=NC(Br)=C(F)C=C1 | [3] |

The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct electronic environment of its pyridine core, engineered by its three halogen substituents. Understanding this environment is key to exploiting its full potential.

-

The Role of the Bromine Atom (C2): The carbon-bromine bond at the 2-position is the primary site for metal-catalyzed cross-coupling reactions. Its bond strength and polarizability make it an excellent substrate for oxidative addition to a low-valent palladium(0) or other metal catalyst, initiating catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the precise and efficient formation of carbon-carbon or carbon-nitrogen bonds.

-

The Influence of Fluorine Atoms (C3 & C6): The two fluorine atoms are potent electron-withdrawing groups that significantly influence the molecule's reactivity in two ways:

-

Ring Activation for SNAr: By withdrawing electron density, the fluorine atoms render the pyridine ring electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The carbon atoms at positions 2-, 4-, and 6- of a pyridine ring are inherently electron-poor; the additional fluorine at C6 further activates this position for nucleophilic attack. This allows for the displacement of the C6-fluoride by a range of nucleophiles.

-

Modulation of Physicochemical Properties: In the final molecule, the fluorine atoms often improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to biological targets through favorable electrostatic interactions.[1]

-

This dual reactivity allows for a sequential and controlled functionalization of the pyridine scaffold.

Caption: Logical relationship of substituents to reaction types.

Key Synthetic Applications & Methodologies

The true value of a building block is demonstrated through its application. Below are detailed, field-proven protocols that serve as a robust starting point for researchers.

Application 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures common in pharmaceuticals. The C2-Br bond of the substrate is selectively targeted.

Workflow: Suzuki-Miyaura Coupling

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol (Self-Validating System):

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

-

Causality: An inert atmosphere (N₂ or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is an effective base for activating the boronic acid to facilitate transmetalation.[8]

-

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Causality: Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen. The presence of water can often accelerate the reaction and aid in dissolving the base.

-

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition into the C-Br bond.

-

-

Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3,6-difluoropyridine.

-

Trustworthiness: This protocol is self-validating as reaction progress is monitored to completion, and the final product is purified to homogeneity, which can be confirmed by NMR and MS analysis.

-

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring allows for the displacement of the C6-fluoride, a reaction that is often challenging on non-activated aromatic systems.

Detailed Step-by-Step Protocol:

-

Reagent Setup: In a sealed vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Causality: Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its nucleophilicity. They also help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9]

-

-

Add Nucleophile and Base: Add the nucleophile (e.g., a primary/secondary amine or an alcohol, 1.5 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).

-

Causality: The base deprotonates the nucleophile (if it's an alcohol or amine N-H) or neutralizes the H-F generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Heat the mixture (e.g., 80-120 °C) and stir. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The subsequent purification is typically achieved via flash chromatography.

Application 3: Scaffolding for Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[10][11] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker. This compound is an ideal starting point for such molecules due to its orthogonal handles. One could envision a synthetic strategy where the C2-Br is used to attach the POI ligand via Suzuki coupling, and the C6-F is later displaced by a nucleophilic linker destined for attachment to an E3 ligase ligand. This modular approach is highly valued in PROTAC development.[11]

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides insight into potential impurities and alternative production routes. A common laboratory-scale preparation is outlined below.

Synthesis from (3,6-difluoropyridin-2-yl)hydrazine:[4]

-

Dissolution: Dissolve (3,6-difluoropyridin-2-yl)hydrazine (1.0 equiv) in trichloromethane.

-

Bromination: Slowly add bromine (2.0 equiv) dropwise to the stirring solution at room temperature.

-

Heating: Stir the reaction mixture at 60 °C for 1 hour.

-

Quenching: Cool the mixture to 0 °C and carefully quench by the slow dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction & Isolation: Add dichloromethane for extraction. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by vacuum evaporation to yield this compound.

Other established methods for synthesizing related fluoropyridines include halogen-exchange (Halex) reactions on polychlorinated or polybrominated pyridines using fluoride sources like KF or CsF, and the Balz–Schiemann reaction involving diazotization of an aminopyridine in the presence of a fluoride source.[3][5]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

| Hazard Category | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312 |

| Skin Irritation | Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340 |

-

Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid breathing fumes or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined and orthogonal reaction sites—the C2-bromine for cross-coupling and the C6-fluorine for SNAr—provide chemists with a reliable and versatile platform for constructing complex molecular architectures. By understanding the fundamental principles of its reactivity and employing robust, validated protocols, researchers can effectively leverage this building block to accelerate their discovery programs.

References

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 2-Bromo-3,6-difluoropyridine: A Technical Guide for Chemical Innovators

Introduction: The Ascendancy of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating molecular properties. The pyridine core, a ubiquitous motif in pharmaceuticals and agrochemicals, is a prime candidate for such modifications. Among the myriad of halogenated pyridines, 2-Bromo-3,6-difluoropyridine stands out as a highly versatile and sought-after building block. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a synthetically labile bromine atom, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this pivotal intermediate, offering not just protocols, but a foundational understanding of the chemical principles that underpin its creation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is not a singular path but rather a convergence of strategic chemical transformations. The optimal route is often dictated by the availability of starting materials, desired scale, and safety considerations. Herein, we dissect the most logical and scientifically sound approaches to its preparation.

Methodology 1: Halogen Exchange Fluorination of a Polychlorinated Precursor

A robust and scalable approach commences with a readily available polychlorinated pyridine, such as 2,3,6-trichloropyridine. This method hinges on the sequential and regioselective displacement of chlorine atoms with fluorine, a process commonly known as the Halex reaction.[1]

Rationale: The substitution of chlorine with fluorine is thermodynamically favorable. The choice of a polar aprotic solvent is critical; it must effectively solvate the fluoride salt while remaining stable at the high temperatures often required for this transformation.[1] Cesium fluoride (CsF) is often preferred over potassium fluoride (KF) due to its higher solubility and the increased nucleophilicity of the "naked" fluoride ion it provides in solution, though KF can be a more cost-effective option for large-scale synthesis, sometimes in the presence of a phase-transfer catalyst.[1]

Experimental Protocol: Two-Step Fluorination of 2,3,6-Trichloropyridine

Step 1: Synthesis of 2-Bromo-3-chloro-6-fluoropyridine

-

To a rigorously dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,6-trichloropyridine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Add spray-dried potassium fluoride (1.2 eq) to the solution.

-

Heat the reaction mixture to 120-140°C and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound

-

The 2-Bromo-3-chloro-6-fluoropyridine (1.0 eq) obtained from the previous step is dissolved in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Cesium fluoride (1.5 eq) is added to the solution.

-

The mixture is heated to 150-170°C and the reaction is monitored by GC-MS.

-

Work-up is performed similarly to Step 1 to afford the final product, this compound.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Key Transformation |

| 1 | 2,3,6-Trichloropyridine | KF | DMSO | 120-140 | Monofluorination |

| 2 | 2-Bromo-3-chloro-6-fluoropyridine | CsF | NMP | 150-170 | Difluorination |

Visualization of the Halogen Exchange Pathway

Caption: Sequential Halogen Exchange Synthesis.

Methodology 2: Diazotization and Sandmeyer/Balz-Schiemann Reaction

This classical yet effective strategy involves the transformation of an amino group on a pre-fluorinated pyridine ring into a bromine or fluorine atom via a diazonium salt intermediate. A plausible precursor for this route is 3-Amino-2,6-difluoropyridine.

Rationale: The diazotization of aromatic amines followed by decomposition of the resulting diazonium salt in the presence of a halogen source is a cornerstone of aromatic chemistry. The Sandmeyer reaction (using copper(I) bromide) or the Balz-Schiemann reaction (using fluoroboric acid) are the key transformations in this sequence.[2] The synthesis of the aminopyridine precursor is a critical initial step.[3][4]

Experimental Protocol: From 3-Amino-2,6-difluoropyridine

Step 1: Diazotization

-

Dissolve 3-Amino-2,6-difluoropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is then cooled, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield this compound.

| Step | Starting Material | Reagents | Key Intermediate | Key Transformation |

| 1 | 3-Amino-2,6-difluoropyridine | HBr, NaNO₂ | Diazonium salt | Diazotization |

| 2 | Diazonium salt | CuBr | - | Sandmeyer Reaction |

Visualization of the Diazotization Pathway

Caption: Diazotization and Sandmeyer Reaction Route.

Trustworthiness and Self-Validating Systems in Synthesis

The reliability of any synthetic protocol rests on its inherent self-validating nature. In the context of this compound synthesis, this is achieved through:

-

Spectroscopic Confirmation: At each stage of the synthesis, rigorous characterization of intermediates and the final product is non-negotiable. This includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity.

-

Chromatographic Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are indispensable for real-time monitoring of reaction progress, allowing for precise determination of reaction endpoints and identification of potential side products.

-

Reproducibility: The protocols outlined are based on well-established and widely published reaction classes, ensuring a high degree of reproducibility when executed with careful attention to experimental parameters.

Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of this compound is a testament to the power of strategic organic chemistry. By leveraging fundamental reactions such as halogen exchange and diazotization, chemists can efficiently access this valuable building block. The methodologies presented in this guide are designed to be both informative and practical, empowering researchers and drug development professionals to harness the full potential of this versatile molecule in their quest for novel chemical entities that will shape the future of medicine and materials science.

References

Spectral Characterization of 2-Bromo-3,6-difluoropyridine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Bromo-3,6-difluoropyridine, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. This document is intended to serve as a valuable resource for scientists and drug development professionals in identifying, characterizing, and ensuring the quality of this compound.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂BrF₂N and a molecular weight of 193.98 g/mol .[1] Its structural features, including the presence of two electron-withdrawing fluorine atoms and a reactive bromine atom, make it a versatile building block in organic synthesis. Accurate spectral analysis is paramount for confirming its identity and purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | ddd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 1-2, ⁵J(H-F) ≈ 1-2 |

| H-5 | 7.6 - 7.9 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 4-6, ⁴J(H-F) ≈ 2-3 |

Interpretation:

-

H-4: This proton is coupled to the fluorine at position 3 (³J), the proton at position 5 (⁴J), and the fluorine at position 6 (⁵J). The larger coupling will be with the vicinal fluorine.

-

H-5: This proton is coupled to the proton at position 4 (³J), the fluorine at position 6 (³J), and the fluorine at position 3 (⁴J).

The predicted chemical shifts are based on the analysis of similar compounds such as 2-bromo-6-fluoropyridine.[2]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached halogens.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 140 - 145 | d | ²J(C-F) ≈ 15-25 |

| C-3 | 155 - 160 | d | ¹J(C-F) ≈ 240-260 |

| C-4 | 115 - 120 | d | ²J(C-F) ≈ 20-30 |

| C-5 | 125 - 130 | d | ³J(C-F) ≈ 3-5 |

| C-6 | 158 - 163 | d | ¹J(C-F) ≈ 250-270 |

Interpretation:

The carbon atoms directly bonded to fluorine (C-3 and C-6) will exhibit large one-bond coupling constants (¹J(C-F)). The other carbon atoms will show smaller two- or three-bond couplings. The predicted shifts are extrapolated from data for compounds like 2-bromopyridine and difluoropyridines.[3][4]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) than for ¹H NMR.

-

Instrument Setup: Use a 100 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum of this compound will show two distinct signals for the two fluorine atoms.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -120 to -130 | d | ⁴J(F-F) ≈ 15-25 |

| F-6 | -70 to -80 | d | ⁴J(F-F) ≈ 15-25 |

Interpretation:

The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The chemical shifts are predicted based on general ranges for fluoroaromatic compounds and data for similar difluoropyridines.[5][6]

References

Reactivity and electronic properties of 2-Bromo-3,6-difluoropyridine

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-3,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure, featuring a pyridine core substituted with a bromine atom and two fluorine atoms, imparts a unique combination of electronic properties and reactivity. This guide offers an in-depth exploration of the molecule's characteristics, providing field-proven insights into its synthetic applications.

The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the presence of two highly electronegative fluorine atoms. This electronic feature is central to its reactivity, particularly in nucleophilic aromatic substitution reactions. Concurrently, the carbon-bromine bond provides a specific and reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds.[2][3] This orthogonal reactivity makes this compound an invaluable tool for constructing complex molecular architectures required in drug discovery and other advanced applications.[1][4]

Part 1: Core Electronic and Physical Properties

The arrangement of substituents on the pyridine ring governs the molecule's behavior. The nitrogen atom and the two fluorine atoms act as strong electron-withdrawing groups, polarizing the C-F bonds and significantly reducing the electron density of the aromatic system. This has profound effects on its basicity and spectroscopic characteristics.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1382786-22-2 | [5][6][7] |

| Molecular Formula | C₅H₂BrF₂N | [5][6][7] |

| Molecular Weight | 193.98 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [5] |

| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (Predicted) | -7.29 ± 0.10 | [5] |

The predicted pKa of -7.29 highlights the dramatic effect of the electron-withdrawing fluorine and bromine atoms.[5] This extremely low basicity means the pyridine nitrogen is highly unlikely to participate in acid-base chemistry under typical organic reaction conditions, preventing unwanted side reactions and catalyst inhibition.

Part 2: Synthesis of this compound

A common laboratory-scale synthesis involves the diazotization of a hydrazine precursor followed by bromination. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis from (3,6-difluoropyridin-2-yl)hydrazine

This protocol describes the conversion of the hydrazine precursor to the target bromo-pyridine.

Causality: The reaction proceeds via the oxidation of the hydrazine to a diazonium-like intermediate, which is then readily displaced by bromide from the bromine reagent.

Materials:

-

(3,6-difluoropyridin-2-yl)hydrazine

-

Bromine (Br₂)

-

Trichloromethane (CHCl₃) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (3,6-difluoropyridin-2-yl)hydrazine (1.0 eq) in trichloromethane in a round-bottomed flask equipped with a stir bar.

-

At room temperature, slowly add bromine (2.0 eq) dropwise to the stirring solution.[5]

-

After the addition is complete, heat the reaction mixture to 60°C and stir for 1 hour. Monitor reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution dropwise until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5] The crude product can be purified further by silica gel chromatography if necessary.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated.[8]

Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the expulsion of the leaving group.

For this compound, both the C6-F and C2-Br bonds are at activated positions. In SNAr, the rate-determining step is typically the initial nucleophilic attack.[9] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate. Consequently, the C6-F position is generally more reactive towards nucleophiles than the C2-Br position under typical SNAr conditions.[9][10] This provides a powerful tool for selective functionalization.

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol is adapted from procedures for similar fluoropyridine substrates and illustrates the selective substitution at the C6 position.[11]

Materials:

-

This compound

-

Morpholine (or other amine nucleophile)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.2 eq) followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80–100 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 6-amino-2-bromo-3-fluoropyridine product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2][12]

Mechanism and Regioselectivity: In contrast to SNAr, the reactivity order for halogens in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl > C-F.[3] The C-F bond is exceptionally strong and generally unreactive towards oxidative addition by Pd(0) under standard conditions. This provides perfect orthogonal reactivity, as cross-coupling reactions will occur selectively at the C2-Br bond, leaving the C-F bonds intact for potential subsequent SNAr reactions.

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[13][14]

-

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[13]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Add the degassed solvent(s) (e.g., a mixture of dioxane and water) via syringe.

-

Heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-aryl-3,6-difluoropyridine.

Part 4: Significance in Drug Discovery and Agrochemicals

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[15] this compound serves as a key intermediate for introducing the difluoropyridine scaffold into potential drug candidates and agrochemicals.[2][4] Its orthogonal reactivity allows for the sequential and controlled introduction of different substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[16]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its electronic properties, characterized by a highly electron-deficient pyridine ring, dictate its chemical behavior. The molecule offers two primary and highly selective modes of reactivity: nucleophilic aromatic substitution, which typically occurs at the C6-fluorine, and palladium-catalyzed cross-coupling, which is specific to the C2-bromine. This predictable and orthogonal reactivity, combined with the beneficial effects of the fluoropyridine moiety in bioactive compounds, ensures its continued importance for researchers and scientists in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 1382786-22-2 [chemicalbook.com]

- 6. This compound 97% | CAS: 1382786-22-2 | AChemBlock [achemblock.com]

- 7. calpaclab.com [calpaclab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 13. jmcct.com [jmcct.com]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 16. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,6-difluoropyridine

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,6-difluoropyridine is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable synthon for introducing fluorinated pyridine moieties into complex molecules, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. However, as with many highly functionalized reagents, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount for its use in a research and development setting. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data.

Section 1: Chemical Identity and Hazard Overview

Before handling any chemical, a clear identification and understanding of its intrinsic hazards are essential. This section summarizes the key identifiers and the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) ratings for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 154705-50-7 (Note: several CAS numbers appear in search results for related isomers) |

| Molecular Formula | C₅H₂BrF₂N |

| Molecular Weight | 194.98 g/mol |

| Synonyms | Not Available |

GHS Hazard Summary

This compound and its isomers are classified as hazardous substances. The following table and pictograms summarize the primary risks associated with this class of compounds.[1][2][3]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2][3] |

|

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[1] |

|

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[1] |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3] |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][3] H318: Causes serious eye damage.[2] |

|

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2][3] |

|

The primary hazards indicate that this compound is toxic and irritant. Exposure via inhalation, skin contact, or ingestion can be harmful, and direct contact can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] The "Danger" signal word, coupled with the potential for serious eye damage, underscores the need for stringent protective measures.[2]

Section 2: Core Safety and Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) use and standardized handling procedures, is critical.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard from the immediate breathing zone of the researcher, providing a passive and highly effective layer of protection.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[3] This ensures that any vapors or aerosols are contained and exhausted safely.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[4][5][6]

-

Safety Stations: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and must not be compromised.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[2][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | Prevents eye contact which can cause serious, potentially irreversible damage.[2] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[4][6] | Prevents skin contact, which can cause irritation and harmful systemic absorption.[1][3] Proper glove removal technique (without touching the outer surface) is essential to avoid cross-contamination.[4] |

| Skin/Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemically resistant aprons or suits are recommended.[2][4] | Protects skin from accidental contact and contamination of personal clothing. Contaminated work clothes should be laundered separately before reuse.[1] |

| Respiratory Protection | Typically not required when work is performed within a fume hood. If engineering controls fail or for emergency response, a government-approved full-face respirator with appropriate cartridges should be used.[2][4][6] | Prevents inhalation of harmful vapors that can cause respiratory tract irritation.[2][3] |

Standard Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and accidental release. The following diagram illustrates the critical steps for safely handling this compound from procurement to use.

Caption: Standard workflow for handling this compound.

Section 3: Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] The storage area should be secure and accessible only to authorized personnel.[2][4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[2][7]

-

General Precautions: Do not store near heat, sparks, or open flames.[2] Protect containers from physical damage and inspect them regularly for leaks.[1]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. The following decision tree outlines the steps for different exposure routes.

Caption: First-aid decision tree for exposure incidents.

-

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[4]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][4][6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical advice.[2][3]

Accidental Release / Spill Containment

In the event of a spill, prioritize personal safety and environmental protection.

-

Evacuate: Evacuate all non-essential personnel from the area.[6]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent the spill from entering drains or waterways.[1][4]

-

Absorb: For small spills, use a dry, inert absorbent material (e.g., sand, vermiculite).[2]

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

-

Decontaminate: Wash the spill site thoroughly after material pickup is complete.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][6]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be produced.[2][7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][6]

Section 5: Toxicological and Ecological Profile

-

Toxicological Information: This compound is classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3][4] It is a known irritant to the skin, eyes, and respiratory system.[1][2][3] Further specific toxicological data (e.g., LD50) is not widely available in the provided search results.

-

Ecological Information: Data on the environmental impact of this specific compound is limited.[6][8] However, as a general principle, release into the environment should be avoided.[4][6] Do not let the product enter drains.[4]

Section 6: Disposal Considerations

All waste materials must be treated as hazardous waste.

-

Disposal Method: Dispose of the chemical and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][4] This should be done through a licensed waste disposal company.[3]

-

Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of as hazardous waste.

Section 7: Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid |

| Purity | ≥96% |

| Storage Temperature | Refrigerator |

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. echemi.com [echemi.com]

Solubility of 2-Bromo-3,6-difluoropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3,6-difluoropyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in contemporary medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its utility in these applications is profoundly influenced by its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the theoretical underpinnings of its solubility based on its molecular structure, offers a predictive solubility profile, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize their experimental designs and leverage the full potential of this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound structurally related to benzene with one methine group replaced by a nitrogen atom.[1] The pyridine scaffold is a ubiquitous feature in many important compounds, including pharmaceuticals, agrochemicals, and vitamins.[1] The specific substitution pattern of this compound, featuring a bromine atom and two fluorine atoms, imparts a unique combination of reactivity and physicochemical properties. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of molecular complexity. The fluorine atoms at the 3- and 6-positions significantly modulate the electronic properties of the pyridine ring, enhancing its stability and influencing its intermolecular interactions.

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions to ensure a homogeneous reaction medium, which is crucial for achieving optimal yields and reaction rates. Furthermore, solubility is a critical parameter in the design of purification protocols, such as crystallization and chromatography. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a key factor influencing formulation, bioavailability, and manufacturability.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall polarity of a molecule, which is a balance of its non-polar and polar regions, is a primary determinant of its solubility.

Molecular Structure and Physicochemical Properties of this compound

-

Molecular Formula: C₅H₂BrF₂N[2]

-

Molecular Weight: 193.98 g/mol [2]

-

Structure: The this compound molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions.

The key structural features influencing its solubility are:

-

Polarity: The presence of the electronegative nitrogen and fluorine atoms, along with the bromine atom, introduces significant polarity to the molecule. The nitrogen atom in the pyridine ring makes it a polar molecule.[3] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[4] The addition of electron-withdrawing fluorine and bromine atoms further enhances the polarity and can influence hydrogen bonding capabilities.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C-F and C-Br bonds, as well as the inherent dipole of the pyridine ring, will lead to significant dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: As with all molecules, London dispersion forces will be present and will be the primary mode of interaction with non-polar solvents.

Predicting Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have strong dipoles and can engage in dipole-dipole interactions with this compound. Therefore, high solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, in addition to dipole-dipole interactions. High solubility is expected in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): While pyridine itself shows some miscibility with non-polar solvents, the increased polarity of this compound due to the halogen substituents may limit its solubility in highly non-polar solvents like hexane. Moderate solubility might be observed in solvents with some polarizability, such as toluene and diethyl ether.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. Good solubility of this compound is expected in chlorinated solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the public domain. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | High | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Chlorinated | High | Data to be determined |

| Chloroform | Chlorinated | High | Data to be determined |

| Tetrahydrofuran (THF) | Ether | High | Data to be determined |

| Diethyl Ether | Ether | Moderate | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Moderate | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the widely accepted "shake-flask" method for the experimental determination of the solubility of this compound.[5] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (purity ≥95%)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter (pre-conditioned with the same solvent) and filter the solution into a clean vial to remove any microscopic undissolved particles.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations in the same solvent is required.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = C × DF × (100 / V) Where:

-

C = Concentration of the diluted sample (g/mL)

-

DF = Dilution factor

-

V = Volume of the initial filtrate taken for dilution (if the formula is based on the final diluted volume)

-

-

Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound provides several practical advantages in a laboratory and manufacturing setting:

-

Reaction Optimization: The choice of a suitable solvent in which the reactants are sufficiently soluble is critical for achieving high reaction yields and favorable kinetics.

-

Purification Strategy: Solubility data is essential for developing effective crystallization procedures. A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal for recrystallization.

-

Chromatographic Separations: Knowledge of solubility helps in selecting the appropriate mobile phase for chromatographic purification, ensuring that the compound remains dissolved throughout the separation process.

-